
(1-(Oxetan-3-yl)azetidin-3-yl)methanamine
Description
(1-(Oxetan-3-yl)azetidin-3-yl)methanamine is a bicyclic amine featuring an azetidine (four-membered nitrogen-containing ring) fused to an oxetane (four-membered oxygen-containing ring) via a single bond. The methanamine group (-CH2NH2) is attached to the azetidin-3-yl position, rendering the compound a versatile scaffold for medicinal chemistry. Its compact, strained heterocyclic structure enhances metabolic stability and binding affinity in drug design, particularly for targeting enzymes or receptors requiring precise spatial interactions .
Key structural attributes:
- Molecular formula: Likely C7H14N2O (based on analogous compounds in and ).
- Molecular weight: ~142.2 g/mol (estimated).
- Functional groups: Primary amine, azetidine, oxetane.
The compound’s synthetic routes may involve reductive amination or ring-opening reactions, as seen in similar oxetane-azetidine hybrids (e.g., Ti(OiPr)4-mediated coupling in ).
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
[1-(oxetan-3-yl)azetidin-3-yl]methanamine |
InChI |
InChI=1S/C7H14N2O/c8-1-6-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2 |
InChI Key |
RVPOPAKKJDXVSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2COC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxetane Ring
The oxetane ring can be prepared through intramolecular cyclization strategies starting from 1,3-diols or related precursors. A common approach involves:
- Selective conversion of 1,3-diols to acetoxybromides with inversion of stereochemistry using ortho esters and acetyl bromide
- Cleavage of acetyl groups using diisobutylaluminium hydride to yield hydroxybromides
- Intramolecular cyclization promoted by sodium hydride in tetrahydrofuran (THF) to form the oxetane ring with overall retention of stereochemistry through double inversion steps
This method provides stereoselective access to oxetanes with yields reported up to 81% in some cases.
Synthesis of the Azetidine Ring
Azetidine rings are typically synthesized via nucleophilic substitution reactions involving protected azetidine precursors. For example:
- Use of tert-butyl-3-bromoazetidine-1-carboxylate as a key azetidine building block
- Deprotonation of nucleophilic partners (e.g., oxetanol derivatives) with sodium hydride in DMF at low temperature (0 °C)
- Subsequent nucleophilic substitution with the bromoazetidine derivative at elevated temperatures (around 80 °C) to form the azetidine-oxetane linkage
This method achieves moderate to high yields (e.g., 67% for intermediate tert-butyl protected azetidine-oxetane compounds) and allows for further deprotection steps to free the amine.
Coupling of Oxetane and Azetidine Units
The critical step in preparing this compound is the coupling of the oxetane moiety to the azetidine ring through a methanamine linker. This is typically achieved by:
- Generating an oxetanol intermediate via nucleophilic addition of organolithium reagents to oxetan-3-one
- Functionalizing the oxetanol with azetidine derivatives under basic conditions (NaH) in polar aprotic solvents (DMF)
- Purification of the coupled product by flash chromatography and strong cation exchange resin (SCX) chromatography to isolate the free amine form
For example, the conversion of tert-butyl-protected azetidine-oxetane intermediates to the free amine this compound is achieved by acid or base-mediated deprotection and subsequent purification, yielding the target compound in approximately 89% yield.
Summary of Key Synthetic Steps and Conditions
Additional Synthetic Insights and Research Findings
- The use of lithium bis(trifluoromethane)sulfonimide and tetrabutylammonium hexafluorophosphate as additives can facilitate etherification steps involving oxetanes and phenols, indicating potential for diverse functionalization pathways.
- Thermal conditions with potassium carbonate base in acetonitrile have been used to prepare amino-oxetanes from oxetane sulfonyl fluorides, showcasing alternative mild synthetic routes for oxetane derivatives that could be adapted for azetidine coupling.
- The stereochemical integrity of the oxetane and azetidine rings is maintained through careful choice of reaction conditions, avoiding ring-opening side reactions common to strained four-membered rings.
Chemical Reactions Analysis
Types of Reactions: (1-(Oxetan-3-yl)azetidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under appropriate solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-3-carboxylic acid derivatives, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
Chemistry: In chemistry, (1-(Oxetan-3-yl)azetidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new pharmaceuticals and agrochemicals .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (1-(Oxetan-3-yl)azetidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Diversity and Bioactivity
- Oxetane vs. Azetidine vs. Pyrrolidine: Oxetane rings improve metabolic stability and solubility due to their polar oxygen atom . The FTO-30 N compound (pyrrolidine-oxetane hybrid) demonstrates high inhibitory activity against FTO, an m6A RNA demethylase implicated in cancer .
Physicochemical Properties
- Solubility :
- Purity :
- Most analogs (e.g., FTO-30 N, triazole derivative) exhibit >95% purity via HPLC, a benchmark for preclinical studies .
Biological Activity
The compound (1-(Oxetan-3-yl)azetidin-3-yl)methanamine is a heterocyclic organic molecule that combines azetidine and oxetane rings, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C₇H₁₃N₃O, indicating the presence of nitrogen and oxygen in its structure. The oxetane ring contributes to the compound's unique properties, potentially enhancing its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxetane moiety may influence the compound's conformation, enhancing its ability to modulate enzyme activity or receptor binding. This modulation can lead to various pharmacological effects, including antibacterial and antiviral activities.
Biological Activity Overview
Case Studies and Research Findings
- Antiviral Activity Study
- Cytotoxicity Assays
- Mechanistic Insights
Q & A
Basic: What are the standard synthetic routes for (1-(Oxetan-3-yl)azetidin-3-yl)methanamine?
Answer:
The synthesis typically involves multi-step organic reactions:
- Oxetane ring formation : Cyclization of precursors (e.g., epoxide intermediates) under basic or acidic conditions.
- Azetidine functionalization : Nucleophilic substitution or reductive amination to introduce the methanamine group.
- Click chemistry : For derivatives with triazole rings, copper-catalyzed azide-alkyne cycloaddition may be employed .
- Key reagents : Lithium aluminum hydride (reduction), potassium permanganate (oxidation), and triethylamine (base for neutralization) .
Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?
Answer:
Optimization strategies include:
- Catalyst selection : Titanium tetraisopropoxide (Ti(OiPr)) enhances imine formation in reductive amination steps, improving selectivity .
- Solvent systems : Polar aprotic solvents (e.g., DCE, DMF) stabilize intermediates, while continuous flow reactors enhance scalability .
- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during strain-sensitive oxetane/azetidine ring formation .
- Purification : Column chromatography with gradient elution or preparative HPLC resolves stereoisomers and byproducts .
Basic: What spectroscopic and crystallographic methods validate the compound's structure?
Answer:
- NMR spectroscopy : H and C NMR identify amine protons, oxetane/azetidine ring protons, and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 158.18 g/mol inferred from analogs) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and ring strain effects .
Advanced: How to address contradictory bioactivity data across studies?
Answer:
Contradictions may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Purity thresholds : Use HPLC (>98% purity) to exclude impurities masking biological activity .
- Solubility factors : Optimize DMSO concentrations or use prodrug strategies to enhance bioavailability .
- Target engagement assays : Surface plasmon resonance (SPR) or ITC directly measure binding affinities, reducing false positives .
Basic: What structural features influence the compound's reactivity and stability?
Answer:
- Ring strain : Oxetane (4-membered ether) and azetidine (4-membered amine) rings introduce angle strain, increasing susceptibility to ring-opening reactions .
- Amine group : The primary amine participates in hydrogen bonding, enhancing solubility and enzymatic interactions .
- Steric effects : Substituents on the oxetane/azetidine rings modulate steric hindrance, affecting reaction kinetics .
Advanced: What strategies mitigate instability during storage or handling?
Answer:
- Inert conditions : Store under argon or nitrogen to prevent oxidation of the amine group .
- Low-temperature storage : −20°C in amber vials reduces photodegradation and thermal decomposition .
- Lyophilization : Freeze-drying improves long-term stability for biological assays .
Basic: Which biological assays are commonly used to evaluate this compound?
Answer:
- Enzyme inhibition assays : Measure IC against targets like kinases or proteases via fluorescence-based protocols .
- Cellular viability assays : MTT or CellTiter-Glo quantify cytotoxicity in cancer cell lines .
- Binding studies : Radioligand displacement assays or SPR assess affinity for GPCRs or ion channels .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Core modifications : Introduce fluorine (e.g., fluoromethyl groups) to enhance metabolic stability and binding .
- Substituent variation : Replace oxetane with larger rings (e.g., tetrahydrofuran) to study strain effects .
- Bioisosteres : Replace the methanamine group with azetidine carboxylic acid to probe hydrogen-bonding interactions .
Basic: What computational tools predict the compound's physicochemical properties?
Answer:
- Molecular dynamics (MD) : Simulates ring-opening kinetics under physiological conditions .
- DFT calculations : Predicts bond dissociation energies and reaction pathways for strained rings .
- ADMET predictors : Tools like SwissADME estimate logP, solubility, and CYP450 interactions .
Advanced: How to resolve discrepancies in crystallographic data refinement?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.